molecular formula C26H29FN4O2S B2388918 N1-benzyl-N2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 863017-35-0

N1-benzyl-N2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No. B2388918
CAS RN: 863017-35-0
M. Wt: 480.6
InChI Key: DOGQODOQZZWGFG-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a useful research compound. Its molecular formula is C26H29FN4O2S and its molecular weight is 480.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown compounds with structural similarities to N1-benzyl-N2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide exhibit significant antimicrobial properties. For instance, compounds synthesized through nucleophilic substitution reactions of phenacyl bromides with hetero arylpiperazine demonstrated potent activity against gram-negative and gram-positive bacteria, as well as fungal strains, indicating a broad spectrum of antimicrobial effects (Mishra & Chundawat, 2019).

Neuropharmacology

Several derivatives structurally related to this compound have been explored for their neuropharmacological applications, particularly in the context of serotonergic function. These compounds have shown high affinity for serotonin transporters and receptors, suggesting potential utility in the development of antidepressants and other neurological disorder treatments (Martínez et al., 2001; Romero et al., 2003).

Organic Synthesis

The versatility of this compound-like structures extends to organic synthesis, where they serve as key intermediates in the synthesis of complex molecules. These compounds have been used to create fluorescent logic gates, demonstrating the potential for applications in molecular electronics and sensing technologies (Gauci & Magri, 2022).

properties

IUPAC Name

N-benzyl-N'-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O2S/c1-19(29-26(33)25(32)28-18-20-8-3-2-4-9-20)24(23-12-7-17-34-23)31-15-13-30(14-16-31)22-11-6-5-10-21(22)27/h2-12,17,19,24H,13-16,18H2,1H3,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGQODOQZZWGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.